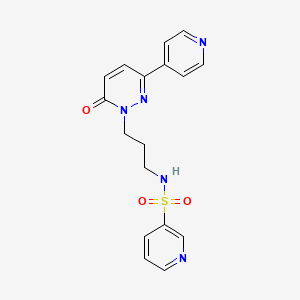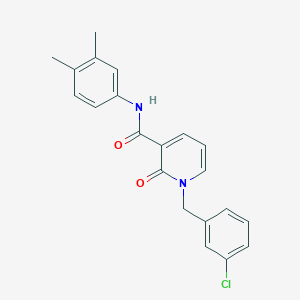
2-Fluoro-2-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-methylhexanoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss various fluorinated compounds and their synthesis, which can be related to the structure and properties of 2-fluoro-2-methylhexanoic acid. Fluorinated compounds are of significant interest in the field of medicinal chemistry due to their ability to modulate the biological activity of molecules .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorinated groups into organic molecules. For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination . Similarly, the synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid uses the Corey-Link methodology . These methods could potentially be adapted for the synthesis of 2-fluoro-2-methylhexanoic acid.
Molecular Structure Analysis
The molecular structure of 2-fluoro-2-methylhexanoic acid would consist of a six-carbon chain with a fluorine atom and a methyl group attached to the second carbon. This structure is likely to influence the compound's reactivity and interaction with biological targets. The presence of fluorine can affect the acid's pKa and lipophilicity .
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions. The presence of a fluorine atom can alter the reactivity of adjacent functional groups. For instance, the synthesis of (R)-2-Fluorohexanoic Acid Ethyl Ester demonstrates the nucleophilic displacement of a mesyloxy group with a fluoride ion . This type of reaction could be relevant to the chemical behavior of 2-fluoro-2-methylhexanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to strong C-F bonds, affecting the compound's boiling point, solubility, and stability . The introduction of fluorine into organic molecules can also enhance their metabolic stability and ability to cross biological membranes, which is particularly useful in drug design .
Applications De Recherche Scientifique
Oxidative Coupling Reagents
2-Fluoro-2-methylhexanoic acid has been studied for its role in the oxidative coupling of lignan and alkaloid precursors. Diverse oxidants have been explored in fluoro acid mediums for this purpose, demonstrating the acid's utility in facilitating these chemical reactions (Planchenault, Dhal, & Robin, 1993).
Enantiomer Separation and Determination
The acid has been utilized in Helmchen's methods for separating and determining the absolute configuration of enantiomers. It has shown effectiveness in working with diastereoisomeric phenylethylamides, highlighting its role in stereochemistry (Munari et al., 1986).
Stereospecific Synthesis
In research focusing on stereospecific syntheses, 2-Fluoro-2-methylhexanoic acid has been part of processes involving the conversion of optically pure L-(+)-norleucine to hydroxy acid, followed by substitution with fluoro groups. This underlines its role in creating specific stereochemical configurations in organic compounds (Focella, Bizzarro, & Exon, 1991).
Wastewater Treatment Studies
In environmental science, the acid has been involved in studies assessing fluorochemical mass flows in municipal wastewater treatment facilities. This research is significant for understanding how such chemicals behave and are managed in wastewater systems (Schultz et al., 2006).
Propriétés
IUPAC Name |
2-fluoro-2-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO2/c1-3-4-5-7(2,8)6(9)10/h3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUUOAHALCQUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2526697.png)


![2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2526702.png)



![[3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2526706.png)